1,3-Bis(dimethylamino)-2-propanol (CAS 5966-51-8) is a specialized tertiary amine catalyst distinguished by its dual dimethylamino groups and a single secondary hydroxyl group. In industrial procurement, particularly for polyurethane (PU) manufacturing, this compound is classified as a reactive catalyst. Unlike traditional fugitive amines that migrate out of the polymer matrix over time, the hydroxyl functional group allows 1,3-Bis(dimethylamino)-2-propanol to covalently bond with isocyanates during the curing process. This permanent incorporation eliminates amine emissions, making it a critical raw material for high-resilience (HR) molded foams, automotive interiors, and low-odor indoor applications that must comply with stringent environmental and health regulations [1].
Substituting 1,3-Bis(dimethylamino)-2-propanol with generic non-reactive amine catalysts, such as bis(2-dimethylaminoethyl)ether (BDMAEE) or pentamethyldiethylenetriamine (PMDETA), inevitably leads to catalyst migration. In automotive applications, this migration causes condensation of volatile organics on windshields (fogging) and strong amine odors, resulting in failure to meet OEM emission standards [1]. Conversely, substituting with simpler reactive catalysts like dimethylethanolamine (DMEA) introduces a different failure mode. Because DMEA possesses only one catalytic tertiary amine per reactive hydroxyl group, achieving the required reaction kinetics necessitates higher molar loadings. Since each hydroxyl group acts as a chain terminator in the growing polyurethane network, higher loadings of DMEA prematurely cap polymer chains, degrading the foam's mechanical properties and compression set [2]. 1,3-Bis(dimethylamino)-2-propanol solves this by providing twice the catalytic power per chain-terminating event.
In standardized thermal desorption analyses used to quantify emissions from polyurethane foams, traditional non-reactive catalysts demonstrate high mobility. Foams catalyzed by PMDETA or BDMAEE typically yield significant amine emissions at 90°C (VOC) and 120°C (FOG), often exceeding 100 ppm amine contribution. In contrast, foams formulated with 1,3-Bis(dimethylamino)-2-propanol exhibit near-zero amine emissions under identical thermal desorption conditions, as the catalyst is covalently immobilized within the urethane backbone[1].
| Evidence Dimension | Amine-derived VOC/FOG emissions (VDA 278 standard) |
| Target Compound Data | Near-zero detectable amine emissions |
| Comparator Or Baseline | PMDETA / BDMAEE (>100 ppm amine contribution) |
| Quantified Difference | >99% reduction in catalyst-driven emissions |
| Conditions | Thermal desorption at 90°C (VOC) and 120°C (FOG) in cured PU foam |
Procuring this reactive catalyst is essential for formulators who must pass strict automotive OEM interior air quality and low-fogging specifications.
Reactive amine catalysts act as mono-functional alcohols during polyurethane synthesis, meaning they terminate growing polymer chains. The efficiency of a reactive catalyst is dictated by its amine-to-hydroxyl ratio. Dimethylethanolamine (DMEA) has a 1:1 ratio, requiring higher molar equivalents to achieve target blow/gel reaction rates, which heavily truncates polymer molecular weight. 1,3-Bis(dimethylamino)-2-propanol features a 2:1 ratio (two tertiary amines per hydroxyl). This allows formulators to achieve equivalent or superior catalytic activity at half the hydroxyl equivalent loading, significantly reducing the number of truncated chains in the polymer network and preserving the material's structural integrity [1].
| Evidence Dimension | Catalytic active sites per chain-terminating event |
| Target Compound Data | 1,3-Bis(dimethylamino)-2-propanol (2 tertiary amines per -OH) |
| Comparator Or Baseline | Dimethylethanolamine (DMEA) (1 tertiary amine per -OH) |
| Quantified Difference | 100% increase in catalytic sites per equivalent of network disruption |
| Conditions | Isocyanate-polyol polymerization kinetics |
Allows manufacturers to maintain rapid curing times without sacrificing the mechanical strength or compression set of the final polyurethane product.
In the formulation of 1K moisture-cured polyurethane prepolymers, the choice of catalyst dictates package shelf life. Highly mobile or unhindered tertiary amines often provoke premature cross-linking or side reactions within the sealed package. 1,3-Bis(dimethylamino)-2-propanol demonstrates superior compatibility in isocyanate-terminated prepolymers. It provides the necessary catalytic acceleration upon exposure to ambient moisture while maintaining an extended, stable shelf life in the unreacted, packaged state compared to standard highly basic amine catalysts[1].
| Evidence Dimension | Prepolymer shelf stability (viscosity increase over time) |
| Target Compound Data | 1,3-Bis(dimethylamino)-2-propanol (Maintains workable viscosity during storage) |
| Comparator Or Baseline | Standard unhindered tertiary amines (Premature gelation / short shelf life) |
| Quantified Difference | Significant extension of usable shelf life in sealed containers |
| Conditions | Moisture-sealed isocyanate-terminated prepolymer storage |
Critical for the procurement of raw materials in the manufacturing of 1K adhesives, sealants, and medical casting tapes where premature curing destroys product viability.
Directly following from its zero-emission profile under thermal desorption testing, 1,3-Bis(dimethylamino)-2-propanol is the preferred choice over PMDETA for seating, headrests, and acoustic insulation in vehicle interiors. It eliminates the windshield fogging and amine odor associated with legacy fugitive catalysts [1].
In residential and commercial building insulation, indoor air quality is a major regulatory focus. Utilizing this compound ensures the rapid blow and gel reactions required for spray foam application without leaving residual volatile amines, avoiding the polymer degradation seen with high loadings of DMEA[2].
Because it balances high moisture-triggered reactivity with excellent in-package stability, this catalyst is utilized in isocyanate-terminated prepolymers. It ensures that medical casting tapes or industrial 1K adhesives cure rapidly upon application while maximizing the shelf life of the packaged product compared to unhindered amines [3].
Irritant